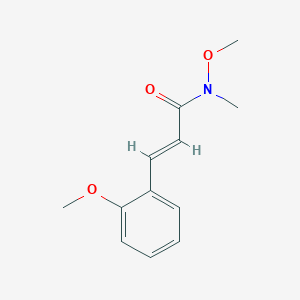

(2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide

Übersicht

Beschreibung

(2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxyphenyl group attached to a prop-2-enamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxybenzaldehyde with N-methoxy-N-methylacetamide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the prop-2-enamide backbone can be reduced to form the corresponding saturated amide.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of N-methoxy-N-methylpropionamide.

Substitution: Formation of derivatives with substituted functional groups in place of the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, (2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide serves as a versatile building block. It facilitates the synthesis of more complex molecules through various chemical transformations, including:

- Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The double bond can be reduced to yield a saturated amide.

- Substitution : Functional groups can be introduced via nucleophilic substitution reactions.

Biological Research

This compound is being explored for its role in biological studies, particularly as a probe for enzyme interactions and metabolic pathways involving methoxy-containing compounds. Its structural features allow researchers to investigate:

- Enzyme Activity : Understanding how enzymes metabolize similar substrates can lead to insights into metabolic processes.

- Biological Activity : Initial studies suggest potential anti-inflammatory and analgesic effects, which warrant further exploration.

Medical Applications

The therapeutic potential of this compound is under investigation, particularly regarding its:

- Anti-Cancer Activity : Analogous compounds have shown promise in inhibiting cell growth in ovarian cancer models, suggesting that this compound may also exhibit similar effects by inducing apoptotic cell death and modulating signaling proteins like ERK and STAT3.

- Analgesic Properties : Early findings indicate potential analgesic effects through the inhibition of pro-inflammatory cytokines or modulation of pain pathways.

Industrial Applications

In industrial settings, this compound is valued as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility allows it to participate in various manufacturing processes, enhancing efficiency and product diversity.

Case Studies and Research Findings

- Anti-Cancer Activity : A study highlighted that compounds structurally similar to this compound exhibited promising anti-cancer effects by inhibiting cell growth in ovarian cancer models. Specific analogs induced apoptotic cell death and modulated key signaling proteins like ERK and STAT3, indicating potential therapeutic applications in oncology.

- Enzyme Interaction Studies : The compound has been proposed as a probe for studying enzyme interactions and metabolic pathways involving methoxy-containing compounds. Its structural features make it an attractive candidate for investigating how these enzymes metabolize similar substrates.

- Analgesic Properties : While comprehensive studies are still pending, initial findings suggest that this compound may possess analgesic properties, potentially through inhibition of pro-inflammatory cytokines or modulation of pain pathways.

Wirkmechanismus

The mechanism of action of (2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The methoxy groups and the prop-2-enamide backbone allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide

- (2E)-N-Methoxy-3-(2,5-dimethoxyphenyl)-N-methylprop-2-enamide

- (2E)-N-Methoxy-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide

Uniqueness

(2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.

Biologische Aktivität

(2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide is an organic compound with notable structural features, including a methoxy group and a prop-2-enamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 221.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

Structural Characteristics

The compound's unique structure distinguishes it from other related compounds, which may influence its biological profile. The presence of both ortho-substituted methoxy groups and the prop-2-enamide structure allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 221.26 g/mol |

| Melting Point | 74–75 °C |

| CAS Number | 1422176-88-2 |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in anti-inflammatory and analgesic contexts. Preliminary studies suggest that the compound may modulate specific signaling pathways involved in inflammation and pain perception.

The mechanism of action for this compound likely involves its interaction with various enzymes and receptors. The methoxy groups and the prop-2-enamide backbone facilitate binding to molecular targets, potentially leading to modulation of their activity. However, detailed pharmacological evaluations are necessary to elucidate the exact pathways involved.

Case Studies and Research Findings

- Anti-Cancer Activity : A study highlighted that compounds structurally similar to this compound showed promising anti-cancer effects by inhibiting cell growth in ovarian cancer models. Specific analogs induced apoptotic cell death and modulated key signaling proteins like ERK and STAT3, suggesting potential therapeutic applications in oncology .

- Enzyme Interaction Studies : The compound has been proposed as a probe for studying enzyme interactions and metabolic pathways involving methoxy-containing compounds. Its structural features make it an attractive candidate for investigating how these enzymes metabolize similar substrates.

- Analgesic Properties : While comprehensive studies are still pending, initial findings suggest that this compound may possess analgesic properties, potentially through inhibition of pro-inflammatory cytokines or modulation of pain pathways.

Eigenschaften

IUPAC Name |

(E)-N-methoxy-3-(2-methoxyphenyl)-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(16-3)12(14)9-8-10-6-4-5-7-11(10)15-2/h4-9H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLBLSNBUQSQHU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=CC=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.